molecular formula C5H13NOS B554992 L-Methioninol CAS No. 2899-37-8

L-Methioninol

Cat. No.: B554992
CAS No.: 2899-37-8
M. Wt: 135.23 g/mol
InChI Key: MIQJGZAEWQQAPN-YFKPBYRVSA-N
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Description

L-Methioninol is a derivative of the essential amino acid L-Methionine It is characterized by the presence of a hydroxyl group attached to the sulfur-containing side chain of L-Methionine

Mechanism of Action

Target of Action

L-Methioninol, also known as L-Methionine, is an essential amino acid that plays a crucial role in many body functions . It is a chelating agent for heavy metals and is commonly found as a component in total parenteral nutrition . The primary targets of this compound are the metabolic pathways involved in protein synthesis, including the formation of S-adenosylmethionine (SAMe), L-homocysteine, L-cysteine, taurine, and sulfate .

Mode of Action

It is thought that metabolism of high doses of acetaminophen in the liver leads to decreased levels of hepatic glutathione and increased oxidative stress . This compound is a precursor to L-cysteine , which may have antioxidant activity .

Biochemical Pathways

This compound is involved in the methionine cycle, also known as the one-carbon metabolism pathway . This fundamental biochemical pathway is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .

Pharmacokinetics

The pharmacokinetics of this compound is complex and involves several factors. A study on a methionine starvation-based anti-cancer drug suggests the development of an integrated pharmacokinetic/pharmacodynamic model for encapsulated methioninase and a mathematical model of tumor growth/regression to determine the kinetics of this compound depletion .

Result of Action

This compound plays a crucial role in protein synthesis as the initiator amino acid . It is also involved in the synthesis of S-adenosylmethionine (SAM), a universal methyl donor in numerous cellular methylation reactions . These methylations play essential roles in regulating gene expression, chromatin structure, and cellular signaling pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, a study found that this compound in a solution containing 0%, 10%, or 20% human serum was detected in 10–200 µM using this compound decarboxylase . This suggests that the concentration of this compound can be influenced by the presence of human serum .

Biochemical Analysis

Biochemical Properties

L-Methioninol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can be determined using this compound decarboxylase (MetDC), an enzyme that plays a crucial role in its biochemical interactions .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can be degraded to less than the detection limit by incubation at 37ºC for 10 min using 2 U of MetDC .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound in solution was degraded using MetDC, indicating a potential mechanism of action .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It may also affect metabolic flux or metabolite levels. For instance, this compound is an intermediate in the L-Methionine metabolism pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Methioninol can be synthesized through the reduction of L-Methionine. One common method involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation of the product.

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, such as microbial fermentation. Genetically engineered strains of bacteria or yeast can be used to produce this compound from L-Methionine precursors. This method is advantageous due to its eco-friendly nature and potential for large-scale production.

Chemical Reactions Analysis

Types of Reactions: L-Methioninol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form L-Methionine sulfoxide or L-Methionine sulfone.

    Reduction: Further reduction of this compound can lead to the formation of L-Methionine.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products:

    Oxidation: L-Methionine sulfoxide, L-Methionine sulfone.

    Reduction: L-Methionine.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

L-Methioninol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular metabolism and as a precursor for other biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in detoxification processes.

    Industry: Utilized in the production of pharmaceuticals and as a feed additive in animal nutrition.

Comparison with Similar Compounds

L-Methioninol can be compared to other sulfur-containing amino acids and their derivatives, such as:

    L-Methionine: The parent compound, essential for protein synthesis and various metabolic processes.

    L-Cysteine: Another sulfur-containing amino acid, known for its role in the synthesis of glutathione and detoxification.

    L-Methionine sulfoxide: An oxidized form of L-Methionine, involved in redox reactions and cellular protection against oxidative stress.

Uniqueness: this compound’s unique feature is the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity compared to its parent compound, L-Methionine. This makes this compound a valuable compound for various applications in research and industry.

Biological Activity

L-Methioninol, a derivative of the essential amino acid L-methionine, has garnered attention for its diverse biological activities. This article explores its roles in various physiological processes, potential therapeutic applications, and implications in disease prevention and treatment.

Overview of this compound

This compound is a sulfur-containing amino alcohol that plays a significant role in several metabolic pathways. It is primarily involved in the synthesis of S-adenosyl-L-methionine (SAMe), a crucial methyl donor in biological methylation processes. This compound is vital for DNA methylation, neurotransmitter synthesis, and the regulation of gene expression.

1. Antioxidant Properties

This compound exhibits potent antioxidant activity, which is critical in combating oxidative stress. Research indicates that it can enhance the activity of endogenous antioxidant enzymes, thereby reducing reactive oxygen species (ROS) levels. For instance, a study demonstrated that L-methionine supplementation mitigated oxidative stress in a Parkinson's disease model by promoting glutathione synthesis and protecting mitochondrial function .

Study Findings
Liu et al. (2021)L-Methionine protects dopaminergic neurons from oxidative damage and promotes mitochondrial health.

2. Role in Cancer Biology

Methionine restriction has been linked to anti-cancer effects. Evidence suggests that reducing methionine intake can inhibit tumor growth and enhance the efficacy of chemotherapeutic agents. In various animal models, methionine restriction led to reduced tumor proliferation and metastasis .

Model Effect of Methionine Restriction
Human TNBC cell lineInhibited growth via apoptosis induction.
Mouse models of colorectal cancerSuppressed tumor development significantly.

3. Neurological Implications

This compound's influence on neurological health has been explored through its impact on homocysteine levels and methylation processes. Elevated homocysteine is associated with neurodegenerative diseases; thus, maintaining optimal methionine levels may be beneficial for cognitive function and neuroprotection .

4. Anti-Biofilm Activity

Recent studies have highlighted this compound's potential in combating bacterial infections by inhibiting biofilm formation. Specifically, it was found to reduce biofilm mass of Pseudomonas aeruginosa at low concentrations, suggesting its application in treating drug-resistant bacterial infections .

Case Study 1: Effects on Hot Flashes

A randomized controlled trial investigated the efficacy of L-methionine in alleviating hot flashes in postmenopausal women. Although there was a notable decrease in hot flash scores, the results did not reach statistical significance when compared to placebo .

Case Study 2: Hepatotoxicity from High Methionine Diet

A study examined the effects of excessive L-methionine supplementation on liver health, revealing increased oxidative stress markers and liver dysfunction indicators such as elevated AST and ALT levels . This underscores the importance of balanced methionine intake.

Properties

IUPAC Name

(2S)-2-amino-4-methylsulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQJGZAEWQQAPN-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2899-37-8
Record name L-Methioninol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2899-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methioninol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002899378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-2-amino-4-methylthiobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHIONINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EID9XOR958
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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